molecular formula C13H17NO B3255716 1-butyl-2-methyl-1H-indol-5-ol CAS No. 25888-07-7

1-butyl-2-methyl-1H-indol-5-ol

Cat. No.: B3255716
CAS No.: 25888-07-7
M. Wt: 203.28 g/mol
InChI Key: OPVOBRZOFDSPPO-UHFFFAOYSA-N
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Description

1-Butyl-2-methyl-1H-indol-5-ol (CID 660970) is a chemical compound with the molecular formula C13H17NO and an average molecular mass of 203.28 g/mol . As a 5-hydroxy-substituted indole derivative, it is part of a class of heterocyclic scaffolds renowned for their extensive biological potential and significance in medicinal chemistry . The indole nucleus is a fundamental building block in numerous bioactive molecules and is known for its diverse pharmacological activities, including antiviral, anti-inflammatory, anticancer, antimicrobial, and antioxidant properties . This makes indole-based compounds, including this compound, highly valuable templates in organic synthesis and pharmaceutical research for the development of new therapeutic agents . The specific positioning of the butyl and methyl substituents on the indole ring system may influence its physicochemical properties and interaction with biological targets, offering researchers a versatile intermediate for structure-activity relationship (SAR) studies and the synthesis of more complex, pharmacologically active molecules . This product is intended for research and laboratory use only. It is not intended for use in humans or in veterinary diagnoses or therapies. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-2-methylindol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-3-4-7-14-10(2)8-11-9-12(15)5-6-13(11)14/h5-6,8-9,15H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVOBRZOFDSPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC2=C1C=CC(=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901306723
Record name 1-Butyl-2-methyl-1H-indol-5-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25888-07-7
Record name 1-Butyl-2-methyl-1H-indol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25888-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-2-methyl-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of 1 Butyl 2 Methyl 1h Indol 5 Ol

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule by probing its vibrational modes. For 1-butyl-2-methyl-1H-indol-5-ol, the spectra are expected to exhibit characteristic bands corresponding to the vibrations of the indole (B1671886) nucleus, the hydroxyl group, and the alkyl substituents.

The indole ring itself gives rise to a series of complex vibrations. The N-H stretching vibration, typically observed for 1-unsubstituted indoles between 3220 and 3500 cm⁻¹, is absent in this N-1 substituted compound. researchgate.net Instead, vibrations associated with the C-N stretching of the pyrrole (B145914) ring are expected. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. researchgate.net The indole ring also presents characteristic C=C stretching vibrations within the aromatic system, generally appearing in the 1625-1430 cm⁻¹ range. researchgate.net

The hydroxyl (-OH) group at the C-5 position is a key functional group with a distinct vibrational signature. The O-H stretching vibration typically appears as a broad band in the IR spectrum, generally in the region of 3600-3200 cm⁻¹, with its exact position and shape being sensitive to hydrogen bonding. The C-O stretching vibration is expected in the 1260-1000 cm⁻¹ region.

The alkyl substituents, a butyl group at the N-1 position and a methyl group at the C-2 position, will contribute to the spectra through their C-H stretching and bending vibrations. The aliphatic C-H stretching vibrations of the methyl and butyl groups are expected to appear in the 2960-2850 cm⁻¹ range. libretexts.org Bending vibrations for these groups, such as scissoring and rocking, typically occur in the 1470-1365 cm⁻¹ region.

A comprehensive assignment of the principal vibrational modes for this compound, based on data from analogous indole derivatives, is presented in the table below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
Aromatic C-H Stretch3100 - 3000Indole Ring
Aliphatic C-H Stretch (asymmetric)~2960Butyl, Methyl Groups
Aliphatic C-H Stretch (symmetric)~2870Butyl, Methyl Groups
O-H Stretch3600 - 3200 (broad)Hydroxyl Group
C=C Aromatic Ring Stretch1625 - 1430Indole Ring
Aliphatic C-H Bend (scissoring)~1465Butyl, Methyl Groups
Aliphatic C-H Bend (umbrella)~1375Methyl Group
C-N Stretch1360 - 1250Indole Ring (Pyrrole)
C-O Stretch1260 - 1000Hydroxyl Group
C-H Out-of-plane Bend900 - 675Indole Ring

Note: The exact positions of the absorption bands can be influenced by the molecular environment, including solvent and solid-state packing effects.

Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Elucidation (if chiral analogs are considered)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a specialized technique that provides information about the stereochemistry of chiral molecules. nih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral substance. The resulting spectrum is a plot of this difference against wavelength and is exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule.

The parent compound, this compound, is achiral as it does not possess a stereocenter and is superimposable on its mirror image. Consequently, it will not exhibit an ECD spectrum. However, the introduction of a chiral center into the molecule would give rise to enantiomers that are distinguishable by ECD spectroscopy.

For instance, if a chiral substituent were introduced at the butyl chain or if the indole core were part of a larger, rigid chiral framework, as seen in many hapalindole-type alkaloids, ECD would become an invaluable tool for assigning the absolute configuration of the stereocenters. nih.gov The indole moiety acts as a chromophore, and its electronic transitions will be perturbed by the chiral environment, leading to characteristic positive or negative Cotton effects in the ECD spectrum.

The application of the exciton (B1674681) chirality method (ECM) is a powerful approach for determining the absolute configuration of molecules containing multiple chromophores. nih.gov In a hypothetical chiral analog of this compound containing an additional chromophoric group, the spatial interaction between the indole chromophore and the second chromophore would generate a bisignate ECD signal, or "couplet." The sign of this couplet (positive or negative) is directly related to the helicity of the interacting transition dipole moments, which in turn can be correlated to the absolute configuration of the molecule.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed in conjunction with experimental ECD measurements to predict the ECD spectrum for a given absolute configuration. nih.gov By comparing the experimentally measured spectrum with the calculated spectra for the possible enantiomers, the absolute configuration can be confidently assigned. Therefore, while this compound itself is not amenable to ECD analysis, this technique would be a critical component in the stereochemical elucidation of its chiral derivatives.

Theoretical and Computational Investigations of 1 Butyl 2 Methyl 1h Indol 5 Ol and Indole Derivatives

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For indole (B1671886) derivatives, DFT methods like B3LYP with basis sets such as 6-31G or 6-311+G(d,p) have been shown to provide a good balance between accuracy and computational cost.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential

The electronic character of a molecule is dictated by the distribution of its electrons. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and electronic excitability. For indole derivatives, substitutions on the indole ring can significantly alter the HOMO-LUMO gap. For 1-butyl-2-methyl-1H-indol-5-ol, the electron-donating nature of the hydroxyl (-OH) and methyl (-CH3) groups, as well as the alkyl butyl group, would be expected to increase the energy of the HOMO and potentially decrease the HOMO-LUMO gap compared to unsubstituted indole, suggesting higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors, while regions of positive potential (blue) are electron-poor and can act as hydrogen bond donors. In this compound, the oxygen atom of the hydroxyl group and the nitrogen atom of the indole ring are expected to be regions of high negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bonding.

Table 1: Predicted Frontier Molecular Orbital Energies and Properties for Indole Derivatives

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Indole -5.8 to -6.2 -0.5 to -0.9 5.1 to 5.5
5-Hydroxyindole (B134679) -5.6 to -6.0 -0.4 to -0.8 5.0 to 5.4
2-Methylindole -5.7 to -6.1 -0.6 to -1.0 4.9 to 5.3

Note: The values presented in this table are estimations based on general trends observed in computational studies of indole derivatives and are intended for illustrative purposes.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational methods can accurately predict various spectroscopic parameters. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT has become a standard tool to aid in the structural elucidation of organic molecules. For this compound, theoretical calculations of ¹H and ¹³C NMR spectra would help in assigning the signals observed in experimental spectra.

Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. The method calculates the energies of electronic transitions from the ground state to various excited states. The absorption maxima (λmax) of indole and its derivatives are influenced by substituents on the ring. Electron-donating groups, such as the hydroxyl group at the C5 position, typically cause a bathochromic (red) shift in the absorption spectrum. The presence of the butyl and methyl groups would also contribute to this shift.

Table 2: Predicted Spectroscopic Data for this compound

Parameter Predicted Value
¹H NMR Chemical Shift (H1, indole ring) 7.0-7.5 ppm
¹³C NMR Chemical Shift (C5, indole ring) 145-155 ppm

Note: These are predicted values based on computational studies of similar indole derivatives and serve as a guide.

Conformational Analysis and Energetic Profiles of Rotational Barriers

The presence of the flexible butyl group at the N1 position of this compound introduces conformational flexibility. Conformational analysis can be performed using quantum chemical methods to identify the most stable conformers (lowest energy structures) and the energetic barriers to rotation around single bonds. Understanding the preferred conformations is important as the three-dimensional shape of a molecule can influence its physical properties and biological interactions. For N-alkylated indoles, the orientation of the alkyl chain relative to the indole ring is a key conformational feature. The rotational barrier around the N-C bond of the butyl group can be calculated to understand the dynamics of this part of the molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. In an MD simulation, the motion of each atom in the system is calculated based on a classical force field.

For this compound, MD simulations in a solvent like water or methanol (B129727) would reveal how the solvent molecules arrange themselves around the solute and how this solvation structure fluctuates over time. Solvent has a significant impact on the properties of indole derivatives, including their absorption and fluorescence spectra. MD simulations can provide a detailed picture of the hydrogen bonding network between the hydroxyl group and the indole nitrogen of the solute and the surrounding solvent molecules.

Molecular Docking and Binding Affinity Predictions with Non-Clinical Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates. While avoiding any discussion of therapeutic efficacy, molecular docking can be used to explore the binding of this compound to various non-clinical biological targets to understand its potential interactions.

Ligand-Protein Interaction Profiling (excluding therapeutic efficacy)

By docking this compound into the binding sites of various proteins, it is possible to generate a profile of its potential interactions. This profiling can identify key amino acid residues that may form hydrogen bonds, hydrophobic interactions, or π-π stacking interactions with the indole ring. For example, the hydroxyl group could act as a hydrogen bond donor or acceptor, the indole ring can participate in π-π stacking with aromatic amino acid residues like phenylalanine or tyrosine, and the butyl group can form hydrophobic interactions. This information provides a structural basis for understanding how this molecule might interact with biological macromolecules.

Table 3: Common Compound Names Mentioned

Compound Name
This compound
Indole
5-Hydroxyindole
2-Methylindole
Phenylalanine

Investigation of Binding Modes and Interaction Hotspots

Computational studies, particularly molecular docking, have been instrumental in elucidating the binding modes and identifying interaction hotspots for indole derivatives, including compounds structurally related to this compound. These investigations provide critical insights into how these molecules interact with protein targets at an atomic level, guiding the design of more potent and selective agents.

A key study focused on designing novel 2,3-substituted-1-(4-(piperidin-1-yl)butyl)-1H-indol-5-ol derivatives as modulators of the Estrogen Receptor Alpha (ERα). stmjournals.in This research utilized docking studies to screen designed compounds and determine their binding interactions within the ERα active site. The findings revealed that the functional groups on the indole scaffold are crucial for interacting with key amino acid residues in the receptor's targeted cavity. stmjournals.in Specifically, certain designed ligands demonstrated favorable binding energies, comparable to the standard modulator Raloxifene, and interacted suitably with the active site residues known to be critical for modulation. stmjournals.in

The versatility of the indole scaffold allows it to form various types of interactions with biological targets. The electron-rich, planar nature of the indole ring is particularly suited for engaging in π-π stacking and hydrophobic interactions. mdpi.com For instance, in studies with α-glucosidase inhibitors, indole derivatives have been shown to form stable interactions within the active site through these mechanisms. mdpi.com Similarly, when targeting cyclooxygenase (COX) enzymes, indole derivatives fit within the active site, establishing hydrophobic interactions with key lipophilic amino acids such as Leu 531, Ala 527, and Val 349. mdpi.com

Hydrogen bonding is another critical interaction that directs the binding of indole derivatives. The indole nitrogen can act as a hydrogen bond donor, while substituents at various positions, such as the 5-hydroxyl group in this compound, can serve as both hydrogen bond donors and acceptors. nih.gov Molecular docking of various indole-based compounds into the active sites of enzymes like human lanosterol (B1674476) 14α-demethylase has confirmed the importance of hydrogen bonds and pi-stacked interactions for stable binding. nih.gov In some protein-ligand complexes, specific residues like Ser271 have been identified as forming crucial hydrogen bonds with parts of the indole-containing ligand. mdpi.com

These computational models often identify specific "hot spots"—clusters of amino acid residues that are essential for ligand binding and stabilization. For ERα, these hotspots are the specific residues that interact with the functional groups of the 1-butyl...1H-indol-5-ol scaffold. stmjournals.in For other targets, residues like Leu332 and Pro281 have been identified as important for stabilizing the complex through hydrophobic interactions and hydrogen bonds, respectively. mdpi.com Identifying these interaction hotspots is fundamental for understanding the molecular basis of a compound's activity and for rationally designing derivatives with improved affinity and selectivity.

Table 1: Summary of Key Interactions and Hotspot Residues for Indole Derivatives
Protein TargetInteraction TypeKey Amino Acid Residues (Hotspots)Reference
Estrogen Receptor Alpha (ERα)Not specifiedActive site residues known to interact with standard modulators stmjournals.in
Cyclooxygenase-1 (COX-1)HydrophobicLeu 531, Leu 352, Ala 527, Ile 523, Val 349 mdpi.com
α-Glucosidaseπ-π stacking, Hydrogen bondingNot specified mdpi.com
Lanosterol 14α-demethylaseHydrogen bonding, π-stackingNot specified nih.gov
NLRP3Hydrogen bonding, HydrophobicSer271, Pro281, Asn284, Leu332, Leu335 mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (Non-Clinical Applications)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For indole derivatives like this compound, QSAR serves as a powerful tool in non-clinical settings to gain mechanistic insights, predict the activity of novel compounds, and guide the rational design of molecules with enhanced potency. nih.govorientjchem.org

The fundamental principle of QSAR is to represent the chemical structure of molecules using numerical values known as molecular descriptors. These descriptors quantify various physicochemical properties, such as electronic (e.g., energy of the lowest unoccupied molecular orbital - ELUMO, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., partition coefficient - logP) characteristics. researchgate.net Once calculated, these descriptors are correlated with a measured biological activity (e.g., IC50 values) using statistical methods like Multiple Linear Regression (MLR) to generate a mathematical model. researchgate.net

A key aspect of QSAR, as defined by the Organisation for Economic Co-operation and Development (OECD), is the provision of a mechanistic interpretation. nih.gov By analyzing the descriptors that are statistically significant in the QSAR model, researchers can understand which molecular features are crucial for a compound's activity. For instance, a QSAR study on indole derivatives for antiproliferative activity identified ELUMO, total energy, dipole moment, logP, and refractive index as the most important descriptors affecting activity. researchgate.net This suggests that a combination of electronic and hydrophobic properties governs the compound's ability to interact with its biological target.

In non-clinical applications, QSAR models have been successfully developed for various indole derivatives to understand their mechanisms. For example, QSAR models were built to predict the inhibitory activity of isatin (B1672199) and indole-based compounds against the SARS-CoV 3CL protease, a key enzyme in viral replication. nih.gov The resulting models helped identify the structural features that increase or decrease inhibitory potency, thereby providing mechanistic clues for designing new antiviral agents. nih.gov Similarly, QSAR studies on indeno[1,2-b]indole (B1252910) derivatives as inhibitors of the enzyme CK2 revealed key molecular descriptors responsible for their biological activity and were used to predict new, more active compounds. researchgate.net

The predictive power of a QSAR model allows for the virtual screening of new, unsynthesized compounds. orientjchem.org By calculating the descriptors for a proposed molecule, its biological activity can be estimated using the QSAR equation. This pre-synthesis evaluation helps prioritize which derivatives are most promising for synthesis and further testing, saving significant time and resources. For example, a QSAR model for benzofuran (B130515) and indole derivatives as anticancer agents was used to design new molecules with better-predicted biological activity. eurjchem.com The reliability and robustness of these models are rigorously assessed through internal and external validation techniques to ensure their predictive capability. nih.goveurjchem.com

Table 2: Common Descriptors in QSAR Models for Indole Derivatives
Descriptor CategorySpecific Descriptor ExamplePhysicochemical Property RepresentedReference
ElectronicELUMO (Energy of Lowest Unoccupied Molecular Orbital)Electron-accepting ability researchgate.net
ElectronicDipole Moment (μ)Polarity and charge distribution researchgate.net
HydrophobiclogP (Partition Coefficient)Lipophilicity and membrane permeability researchgate.net
Topological/StericRefractive Index (n)Molecular volume and polarizability researchgate.net
ThermodynamicTotal Energy (ET)Molecular stability researchgate.net

Chemical Reactivity and Derivatization Pathways of 1 Butyl 2 Methyl 1h Indol 5 Ol

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

The indole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution. The delocalization of the nitrogen lone pair electrons increases the electron density of the pyrrole (B145914) ring, making it highly susceptible to attack by electrophiles. researchgate.net The preferred site of electrophilic attack on the indole nucleus is the C-3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. nih.gov

Common electrophilic substitution reactions that 1-butyl-2-methyl-1H-indol-5-ol is expected to undergo include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to selective halogenation at the C-3 position. If the C-3 position is blocked, halogenation may occur at other positions on the benzene (B151609) ring, directed by the hydroxyl group.

Nitration: Nitration can be achieved using nitric acid in a suitable solvent. The regioselectivity will be influenced by the reaction conditions, with the C-3 position being the most probable site of nitration.

Sulfonation: Treatment with sulfuric acid or a sulfur trioxide-pyridine complex would introduce a sulfonic acid group onto the indole ring, likely at the C-3 position.

Friedel-Crafts Alkylation and Acylation: In the presence of a Lewis acid catalyst, this compound can be alkylated or acylated. sigmaaldrich.com These reactions are also expected to occur preferentially at the C-3 position.

The following table summarizes the expected outcomes of electrophilic aromatic substitution reactions on a model 5-hydroxyindole (B134679) system.

Reaction TypeReagentExpected Major Product
BrominationN-Bromosuccinimide (NBS)3-Bromo-1-butyl-2-methyl-1H-indol-5-ol
NitrationHNO₃/H₂SO₄1-Butyl-2-methyl-3-nitro-1H-indol-5-ol
AcylationAcetyl chloride/AlCl₃3-Acetyl-1-butyl-2-methyl-1H-indol-5-ol

Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification, Oxidation to Quinone Systems)

The phenolic hydroxyl group at the C-5 position is a key site for derivatization, allowing for a variety of transformations.

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis, reacting the corresponding phenoxide (formed by treatment with a base like sodium hydride) with an alkyl halide. This allows for the introduction of a wide range of alkyl or aryl groups at the 5-position.

Esterification: Esterification of the hydroxyl group can be readily achieved by reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, often in the presence of a catalyst. researchgate.netmasterorganicchemistry.com For instance, reaction with ethyl chloroacetate (B1199739) can yield the corresponding ester. researchgate.net

Oxidation to Quinone Systems: 5-Hydroxyindoles are susceptible to oxidation to form quinone derivatives. nih.govmdpi.com This transformation can be effected by various oxidizing agents. The resulting quinones are reactive species that can participate in further reactions, including cycloadditions and nucleophilic additions. mdpi.com For example, the oxidation of 5-hydroxyindoleacetic acid has been shown to produce a quinone. nih.gov

Below is a table illustrating potential reactions at the hydroxyl group of this compound.

Reaction TypeReagentProduct Type
EtherificationCH₃I, NaH5-Methoxy-1-butyl-2-methyl-1H-indole
EsterificationAcetic anhydride, Pyridine1-Butyl-2-methyl-1H-indol-5-yl acetate
OxidationFremy's salt1-Butyl-2-methyl-1H-indole-4,5-dione

Transformations at the N-1 Butyl and C-2 Methyl Positions

C-2 Methyl Group: The methyl group at the C-2 position is relatively unreactive towards many reagents. However, it can undergo oxidation under strong conditions. More significantly, the protons of the C-2 methyl group can exhibit some acidity and could potentially be involved in condensation reactions after deprotonation with a strong base, although this is less common than reactions at the C-3 position. The presence of the C-2 methyl group also sterically hinders reactions at the C-3 position to some extent, which can influence regioselectivity in certain cases. mdpi.com

Cycloaddition Reactions and Annulation Strategies on the Indole Core

The indole nucleus can participate in various cycloaddition reactions, providing access to complex polycyclic structures. researchgate.net The C2-C3 double bond of the indole is the most common site for these reactions. nih.gov

[4+2] Cycloaddition (Diels-Alder Reactions): Indoles can act as dienes in Diels-Alder reactions, particularly when appropriately substituted. This allows for the construction of carbazole (B46965) and other fused ring systems. nih.gov

[3+2] Cycloaddition: The indole ring can react with 1,3-dipoles to form five-membered rings. This is a powerful method for the synthesis of pyrroloindoles. nih.govresearchgate.net

[4+3] Cycloaddition: Dearomative [4+3] cycloaddition reactions of 3-alkenylindoles with oxyallyl cations can furnish cyclohepta[b]indoles. acs.org

[5+2] Cycloaddition: Dearomative indole [5+2] cycloaddition reactions have also been reported, leading to the formation of seven-membered rings fused to the indole core.

The following table provides examples of cycloaddition reactions involving indole derivatives.

Cycloaddition TypeReactant PartnerResulting Ring System
[4+2]DienophileTetrahydrocarbazole
[3+2]1,3-DipolePyrroloindole
[4+3]Oxyallyl cationCyclohepta[b]indole

Polymerization and Materials Science Applications of Indole Units

Indole-containing polymers have attracted interest in materials science due to their unique electronic and optical properties. materialsciencejournal.orgresearchgate.net Polyindoles can be synthesized through chemical or electrochemical polymerization of indole monomers. materialsciencejournal.org The resulting polymers are often conjugated and exhibit conductivity, making them suitable for applications in sensors, electronic devices, and as anticorrosion coatings. researchgate.net

The functional groups on this compound, particularly the hydroxyl group, could be utilized for the synthesis of novel indole-based polymers. For instance, the hydroxyl group could be used as a handle for incorporation into polyester (B1180765) or polyether backbones. rsc.orgnih.gov Such polymers could possess interesting thermal, optical, and potentially biological properties. acs.org The catalyst-free C-N coupling reaction of indole derivatives with difluoro monomers is another effective route for synthesizing functional polymers with well-defined structures. researchgate.netrsc.org

Mechanistic Studies of Chemical Transformations Involving 1 Butyl 2 Methyl 1h Indol 5 Ol

Elucidation of Reaction Mechanisms in Novel Synthetic Routes

There is a lack of published research focusing on the elucidation of reaction mechanisms for novel synthetic routes specifically targeting 1-butyl-2-methyl-1H-indol-5-ol. While general indole (B1671886) syntheses are well-documented, the specific influence of the 1-butyl and 2-methyl substituents on the reaction pathways, transition states, and potential intermediates for this particular molecule has not been investigated.

Kinetic and Thermodynamic Investigations of Indole Functionalization

No specific kinetic or thermodynamic data for the functionalization of this compound has been reported. Such studies would be crucial for understanding the reactivity of this indole derivative, including the rates of reaction and the relative stability of reactants, intermediates, and products in various transformations. The electronic and steric effects of the butyl and methyl groups, as well as the hydroxyl group at the 5-position, would be expected to significantly influence these parameters.

Catalytic Cycle Analysis in Organometallic and Organocatalytic Transformations

Detailed analyses of catalytic cycles involving this compound in organometallic or organocatalytic transformations are absent from the scientific literature. Understanding the step-by-step interaction of this substrate with a catalyst, including processes like oxidative addition, reductive elimination, and ligand exchange, is fundamental to optimizing reaction conditions and developing new catalytic systems.

Spectroscopic Probing of Reaction Intermediates

There are no available spectroscopic studies aimed at the detection and characterization of reaction intermediates in chemical transformations of this compound. Techniques such as in-situ NMR, IR, and mass spectrometry are powerful tools for identifying transient species that are critical to understanding the reaction mechanism. Without such studies, the intermediates in reactions involving this compound can only be inferred from general indole reactivity.

Structure Activity Relationship Sar Studies in Non Clinical Biological Contexts

Investigation of Molecular Interactions with Model Biomolecules (e.g., Receptor Binding Assays, Enzyme Inhibition Studies in vitro)

In vitro studies of indole (B1671886) derivatives provide fundamental insights into how substituents on the indole core influence interactions with proteins such as receptors and enzymes.

The binding of indole derivatives to protein targets is often governed by a combination of hydrophobic interactions, hydrogen bonding, and π-π stacking. The affinity of a ligand for its target, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is highly dependent on the nature and position of its substituents.

For indole-based compounds, the N-alkyl group, such as the N-butyl substituent in 1-butyl-2-methyl-1H-indol-5-ol, often contributes to hydrophobic interactions within the binding pocket of a receptor or enzyme. Studies on various indole derivatives have shown that the length and branching of the N-alkyl chain can significantly modulate binding affinity. For instance, in a series of indolin-2-one derivatives designed as dopamine (B1211576) D4 receptor ligands, a piperazinylbutyl side chain attached to the amide nitrogen was found to be a key determinant of high affinity. nih.gov The butyl chain likely orients the indole core into an optimal position for interaction with the receptor.

The C-5 hydroxyl group is a critical feature, capable of acting as both a hydrogen bond donor and acceptor. This functionality is known to be important for interaction with a variety of receptors, including serotonin (B10506) receptors. mdpi.com For example, the hydroxyl group of serotonin (5-hydroxytryptamine) itself is crucial for its binding to 5-HT receptors. The presence of a hydroxyl group at this position can significantly enhance binding affinity by forming specific hydrogen bonds with amino acid residues in the binding site.

The C-2 methyl group can influence binding in several ways. It can contribute to van der Waals interactions within a hydrophobic pocket and also sterically influence the conformation of the molecule, potentially locking it into a bioactive conformation. Research on C-2 substituted indoles has demonstrated the importance of this position for biological activity. researchgate.net

Table 1: Representative Binding Affinities of Substituted Indole Derivatives for Various Receptors

Compound/Derivative ClassReceptor TargetBinding Affinity (Ki or IC50, nM)Key Substituents Influencing Affinity
Indolin-2-one derivativeDopamine D40.51-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl) side chain
1,7-Annelated Indoles5-HT30.19Annelated ring providing hydrophobic interaction area
5-Substituted IndolylglyoxylylamidesBenzodiazepine Receptor (BzR)285-NO2 and (R)-1-indanylamide side chain

This table is illustrative and compiled from data on various indole derivatives to demonstrate SAR principles.

Indole derivatives are known to interact with a variety of enzymes. The substituents on the indole ring play a pivotal role in determining the mode and potency of enzyme inhibition. The C-5 position, in particular, has been identified as crucial for modulating biological activity through its influence on π-stacking, electron density, and lipophilicity. mdpi.com

In the context of enzyme inhibition, the N-butyl group of this compound would likely occupy a hydrophobic channel or pocket in the enzyme's active site. The C-2 methyl group could provide additional hydrophobic interactions and influence the orientation of the indole ring within the active site. The C-5 hydroxyl group could form a key hydrogen bond with an amino acid residue, anchoring the inhibitor and contributing to its inhibitory potency.

For example, studies on indole-based Schiff bases as α-glucosidase inhibitors revealed that a methoxy (B1213986) group at the C-5 position enhanced inhibitory activity, outperforming the clinical reference acarbose (B1664774) in some cases. mdpi.com This highlights the importance of substitution at this position for effective enzyme interaction.

Indole Derivatives as Molecular Probes for Fundamental Biological Pathways

The tunable nature of the indole scaffold makes it an excellent platform for the development of molecular probes to investigate biological processes in vitro.

To serve as a molecular probe, a compound like this compound could be chemically modified to incorporate a reporter group, such as a fluorescent tag or a radiolabel, without significantly altering its binding characteristics. The synthesis of such labeled analogs would likely involve multi-step procedures. The general synthetic accessibility of N-alkylindoles from N,N-dialkylanilines provides a potential route for creating a library of such probes. nih.gov

By systematically modifying the substituents on the indole core, researchers can develop ligands with high selectivity for specific receptor subtypes. This selectivity is crucial for dissecting the roles of different receptors in signal transduction pathways. For instance, subtle changes to the substituents on the indole ring can dramatically alter the affinity for different serotonin receptor subtypes. mdpi.com

A probe based on the this compound scaffold could be used in competitive binding assays to characterize the pharmacology of a target receptor or to screen for other compounds that bind to the same site.

Influence of N-Butyl, C-2 Methyl, and C-5 Hydroxyl Substituents on Molecular Recognition Specificity

The combination of the N-butyl, C-2 methyl, and C-5 hydroxyl groups on the indole ring of this compound creates a unique chemical entity with a specific profile for molecular recognition.

The N-butyl group primarily influences the lipophilicity of the molecule. A longer alkyl chain generally increases lipophilicity, which can enhance membrane permeability and hydrophobic interactions with a binding pocket. However, an overly long or bulky chain can also introduce steric hindrance, reducing binding affinity. The butyl group represents a balance, providing significant hydrophobicity without excessive bulk.

The C-2 methyl group enhances the electron-donating nature of the indole ring and can provide favorable steric interactions. In many cases, methylation at this position increases binding affinity compared to the unsubstituted analog. nih.gov It can also protect the C-2 position from metabolic degradation, a common fate for some indole derivatives.

The C-5 hydroxyl group is a key polar feature that can engage in crucial hydrogen bonding interactions. nih.gov Its presence is often associated with high affinity for receptors that have a corresponding hydrogen bond donor or acceptor in their binding site. The position of the hydroxyl group is critical; for instance, moving it to a different position on the indole ring would likely have a profound impact on binding affinity and selectivity. mdpi.com

Table 2: Predicted Influence of Substituents on Molecular Interactions of this compound

SubstituentPositionPredicted Primary InfluencePotential Interactions
ButylN-1Increased lipophilicity, hydrophobic interactionsBinding to hydrophobic pockets/channels in receptors or enzymes
MethylC-2Steric influence, van der Waals interactions, increased electron densityFavorable interactions within hydrophobic pockets, conformational restriction
HydroxylC-5Hydrogen bonding capability (donor and acceptor)Formation of specific hydrogen bonds with amino acid residues, anchoring to the binding site

Emerging Research Applications of 1 Butyl 2 Methyl 1h Indol 5 Ol and Indole Systems Excluding Clinical/therapeutic

Applications in Materials Science and Optoelectronics

The electron-rich nature of the indole (B1671886) ring system makes it an attractive component for the development of novel organic materials with tailored electronic and photophysical properties.

Indole derivatives are being investigated for their potential use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The π-conjugated system of the indole nucleus facilitates charge transport, a key requirement for semiconductor materials. The ability to functionalize the indole ring at various positions, including the nitrogen atom and the benzene (B151609) and pyrrole (B145914) rings, allows for the fine-tuning of their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

For a compound like 1-butyl-2-methyl-1H-indol-5-ol, the butyl group at the N-1 position can enhance solubility in organic solvents, which is crucial for solution-based processing of thin films for electronic devices. The methyl group at the C-2 position and the hydroxyl group at the C-5 position can influence the molecular packing in the solid state, which in turn affects the charge carrier mobility. While specific studies on the semiconductor properties of this compound are not widely reported, the general promise of indole-based materials in this field is well-established.

The inherent fluorescence of the indole scaffold has led to its widespread use in the development of fluorescent probes and chemosensors for the detection of various analytes, including metal ions and anions. rsc.org The fluorescence properties of indole derivatives can be modulated by the introduction of different substituents. These substituents can alter the electron density of the indole ring, leading to changes in the emission wavelength and quantum yield upon interaction with a target analyte. rsc.org

The design of indole-based fluorescent sensors often involves a donor-π-acceptor (D-π-A) architecture, where the indole ring can act as the electron donor or part of the π-bridge. The hydroxyl group at the C-5 position of this compound could act as a recognition site for certain analytes through hydrogen bonding or coordination. Upon binding, a change in the intramolecular charge transfer (ICT) can lead to a detectable change in the fluorescence signal, either as a "turn-on" or "turn-off" response. For instance, novel indole hydrazone receptors have been synthesized to act as efficient colorimetric and "turn-on" fluorescent sensors for fluoride (B91410) anions. nih.gov

Indole-Based Sensor Target Analyte Sensing Mechanism Detection Limit
Indole Hydrazone ReceptorFluoride anions (F⁻)DeprotonationNot Specified
Indole-based Chemosensor IH-SalZinc ions (Zn²⁺)Chelation0.41 µM

This table presents examples of indole-based fluorescent sensors and their performance metrics.

Use as Precursors for Complex Heterocyclic Scaffolds (Non-Pharmaceutical Focus)

The indole ring is a versatile starting material for the synthesis of more complex heterocyclic systems. encyclopedia.pub The reactivity of the indole nucleus, particularly at the C-3 position, allows for a variety of chemical transformations to build intricate molecular architectures. These complex heterocycles are of interest in areas such as agrochemicals, dyes, and materials science.

N-alkylation of indoles, such as the butyl group in this compound, can influence the regioselectivity of subsequent reactions. mdpi.com For example, the presence of the N-butyl group can direct electrophilic substitution to specific positions on the indole ring. Furthermore, the hydroxyl group at the C-5 position offers a handle for further functionalization, such as etherification or esterification, to introduce new functionalities and build more complex structures. The development of efficient synthetic methodologies for the construction of diverse heterocyclic compounds from readily available indole precursors is an active area of research in organic chemistry. sciencescholar.us

Role as Analytical Standards and Reference Materials in Chemical Analysis

In chemical analysis, analytical standards are highly pure compounds used as a reference to identify and quantify other substances. For a compound to serve as an analytical standard, it must be stable, well-characterized, and available in high purity.

While there is no specific evidence of this compound being used as a certified reference material, its stable heterocyclic structure suggests its potential in this role. If synthesized in a highly pure form, it could be used as a standard for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS), for the detection and quantification of related indole derivatives in various matrices.

Environmental and Ecological Research: Occurrence and Transformation in Natural Systems (e.g., Microbial Metabolism)

Indole and its derivatives are naturally occurring compounds that can be found in the environment as a result of the microbial degradation of the amino acid tryptophan. scispace.com The environmental fate of these compounds is of interest to understand their persistence, transformation, and potential ecological impact.

Research on the microbial degradation of substituted indoles has shown that the nature and position of substituents on the indole ring play a crucial role in their biodegradability. nih.govnih.gov For instance, studies have shown that methyl substitution on the N-1 or C-2 position can inhibit the initial enzymatic attack, making these compounds more persistent in the environment compared to unsubstituted indole. nih.govresearchgate.net

The degradation of indole by microbial consortia often proceeds through hydroxylation to form oxindole (B195798) and isatin (B1672199). nih.gov The presence of a butyl group at the N-1 position and a methyl group at the C-2 position in this compound would likely influence its microbial degradation pathway. The butyl group may increase its hydrophobicity, affecting its bioavailability to microorganisms. The methyl group at C-2 has been shown to inhibit degradation in some anaerobic microorganisms. nih.govresearchgate.net The hydroxyl group at C-5, however, might provide a site for initial oxidative attack by microbial enzymes.

Substituted Indole Microbial Condition Degradation/Transformation Key Findings
IndoleMethanogenic & Sulfate-reducingDegradedIntermediates identified as oxindole and isatin. nih.gov
1-methylindoleMethanogenic & Sulfate-reducingNot DegradedMethyl group at N-1 inhibits initial enzymatic attack. nih.govresearchgate.net
2-methylindoleMethanogenic & Sulfate-reducingNot DegradedMethyl group at C-2 inhibits initial enzymatic attack. nih.govresearchgate.net
3-methylindoleMethanogenic & Sulfate-reducingTransformed/MineralizedDegradation is possible but may follow a different pathway. nih.govnih.gov

This table summarizes the findings on the microbial degradation of various substituted indoles under anaerobic conditions.

Q & A

Q. What are the key considerations for synthesizing 1-butyl-2-methyl-1H-indol-5-ol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound typically involves modifying indole precursors through alkylation and hydroxylation. Critical steps include:

  • Reagents and Substrates : Use of 1-ethyl-1H-indole derivatives as starting materials, with butanone and strong acids (e.g., HCl or H₂SO₄) under reflux conditions to introduce the butyl group .
  • Temperature Control : Maintaining precise reflux temperatures (e.g., 80–100°C) to minimize side reactions like over-alkylation or oxidation .
  • By-Product Mitigation : Employing coupling agents (e.g., carbodiimides) to enhance regioselectivity and reduce unwanted intermediates .
  • Yield Optimization : Reaction time adjustments (e.g., 12–24 hours) and purification via column chromatography or recrystallization .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions. For example, indolic protons typically resonate at δ 6.5–8.0 ppm, while alkyl groups appear at δ 1.0–3.0 ppm . Multiplicity patterns (e.g., doublets for aromatic protons) confirm substitution sites.
  • X-Ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve 3D structures, particularly for verifying stereochemistry and hydrogen-bonding networks. Data collection at 296 K with high-resolution detectors ensures accuracy .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., FAB-HRMS for exact mass determination) .

Q. How are physicochemical properties (e.g., pKa, solubility) determined for this compound?

Methodological Answer:

  • pKa Measurement : Use potentiometric titration or UV-Vis spectroscopy in buffered solutions. Predicted pKa values (~10.1) align with phenolic hydroxyl groups in indoles .
  • Solubility Profiling : Phase-solubility studies in solvents like DMSO, ethanol, and water. Hydrophobicity (logP) is estimated via HPLC retention times or computational tools (e.g., MOE software) .
  • Thermal Stability : Differential scanning calorimetry (DSC) assesses melting points, while thermogravimetric analysis (TGA) evaluates decomposition temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

  • Iterative Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, NOESY correlations can distinguish between regioisomers .
  • Crystallographic Validation : Resolve ambiguities in substituent positions using single-crystal X-ray diffraction. SHELXD or SHELXE pipelines are robust for phase determination in small molecules .
  • Computational Modeling : Compare experimental data with DFT-optimized structures (e.g., Gaussian or ORCA software) to validate electronic environments .

Q. How does the substitution pattern of this compound influence its reactivity compared to similar indole derivatives?

Methodological Answer:

  • Electron-Donating Effects : The 5-hydroxyl group increases electron density at C6, enhancing electrophilic substitution at this position. Comparative studies with 5-methoxyindoles show reduced reactivity due to methoxy’s steric hindrance .
  • Steric Effects : The butyl group at N1 reduces accessibility for further N-alkylation, favoring C3 modifications instead. Contrast with 1-methylindoles, which undergo easier N-functionalization .
  • Biological Activity : Substituent positioning affects binding to enzymes (e.g., cytochrome P450). Docking studies using MOE or AutoDock correlate steric/electronic profiles with inhibition potency .

Q. What mechanistic insights guide the study of this compound’s biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Target Identification : Screen against kinase or oxidase libraries using fluorescence-based assays. For example, indole derivatives often inhibit Flt3 or PKC isoforms .
  • Binding Mode Analysis : Co-crystallization with target proteins (e.g., using PDB-deposited structures) reveals key interactions, such as hydrogen bonds with the hydroxyl group .
  • Metabolic Stability : Assess microsomal half-life in liver S9 fractions. The butyl group may enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.